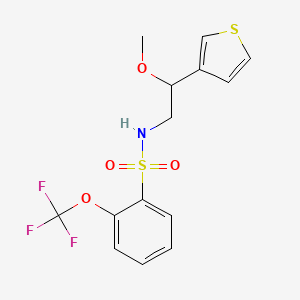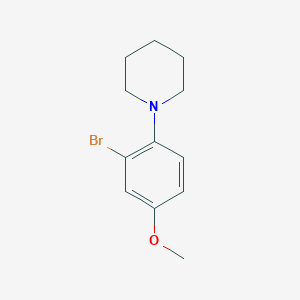
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-, also known as bis(n-propyltetramethylcyclopentadienyl)barium, is an organometallic compound with the molecular formula C24H38Ba. This compound is characterized by the presence of two cyclopentadienyl ligands, each substituted with tetramethyl and propyl groups, coordinated to a central barium atom. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of barium metal with the corresponding cyclopentadienyl ligand. One common method includes the reaction of barium with 1,2,3,4-tetramethyl-5-propylcyclopentadiene in the presence of a suitable solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and the corresponding reduced ligands.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the substituents introduced .
Scientific Research Applications
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of barium-containing thin films and coatings, which are important in electronics and materials science
Mechanism of Action
The mechanism of action of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- involves its interaction with various molecular targets and pathways. The cyclopentadienyl ligands facilitate the coordination of the barium atom to other molecules, enabling it to participate in catalytic and other chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(pentamethylcyclopentadienyl)barium: Another organometallic barium compound with similar cyclopentadienyl ligands but different substituents.
Bis(triisopropylcyclopentadienyl)barium: Features bulkier isopropyl groups, leading to different chemical properties and applications
Uniqueness
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand structure, which imparts distinct chemical properties such as higher thermal stability and volatility. These properties make it particularly useful in applications requiring high-temperature stability and precise control over chemical reactions .
Properties
CAS No. |
210758-43-3 |
|---|---|
Molecular Formula |
C24H38Ba |
Molecular Weight |
463.895 |
IUPAC Name |
barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
InChI Key |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)
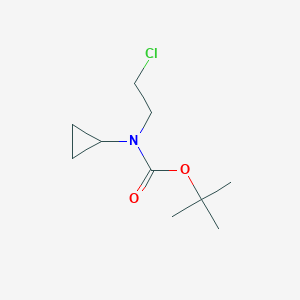
![10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2859284.png)
![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)
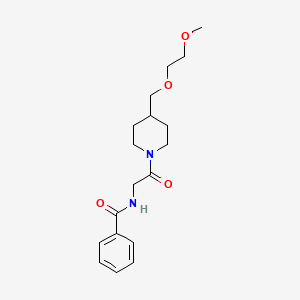
![1-[6-(4-Chlorophenyl)-5H,6H,8H-imidazo[4,3-C][1,4]oxazine-1-carbonyl]-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B2859288.png)
![5-Bromo-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2859290.png)
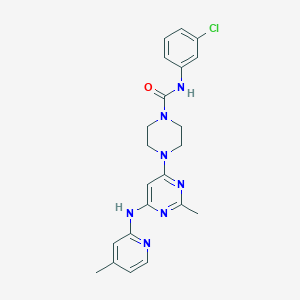
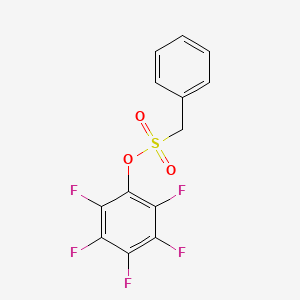
![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2859295.png)
![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2859297.png)
